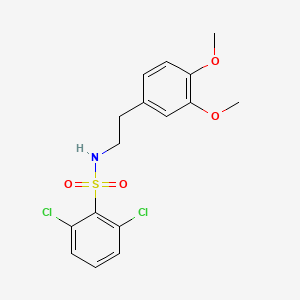

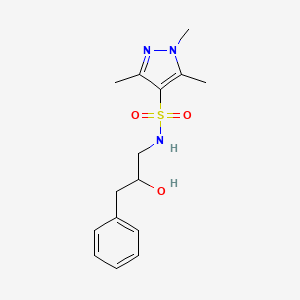

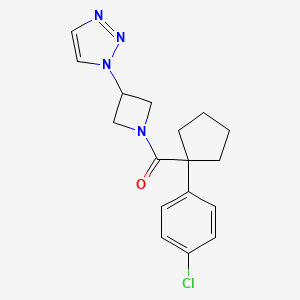

2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,6-dichloro-3,4-dimethoxybenzaldehyde” is a heterocyclic organic compound . It’s closely related to “3,4-Dimethoxyphenethylamine”, which is a chemical compound of the phenethylamine class . It’s an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Synthesis Analysis

One of the earliest syntheses of “3,4-Dimethoxyphenethylamine” (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin .Molecular Structure Analysis

The molecular weight of “2,6-dichloro-3,4-dimethoxybenzaldehyde” is 235.06 . The linear formula is Cl2C6H(OCH3)2CHO .Physical And Chemical Properties Analysis

The boiling point of “2,6-dichloro-3,4-dimethoxybenzaldehyde” is 327.7ºC at 760 mmHg . The melting point is 115-119ºC (lit.) . The density is 1.358g/cm³ .科学的研究の応用

Tautomerism and Structural Analysis

Research into closely related compounds, such as 2,4-dichloro derivatives, highlights the importance of tautomerism and intramolecular interactions in determining the structural and chemical properties of sulfonamide compounds. These findings suggest that 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide could similarly exhibit unique intramolecular bonding and orientation critical for its application in material science and molecular engineering (Beuchet et al., 1999).

Biological Screening for Medicinal Chemistry

Compounds with sulfonamide groups, including variations of the 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide structure, have been synthesized and screened for their biological potential. Their interactions with various biological targets, such as enzymes, reveal potential applications in developing new therapeutic agents with specific biological activities (Aziz‐ur‐Rehman et al., 2014).

Molecular and Electronic Structure Investigations

Research into sterically hindered isomeric forms of sulfonamides, including those structurally similar to 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide, has provided insights into their crystal and molecular-electronic structures. Such studies are foundational for understanding the reactivity and stability of these compounds, paving the way for their application in designing advanced materials and catalysts (Rublova et al., 2017).

Development of Antitumor Agents

Investigations into benzenesulfonamide derivatives reveal their significant potential in antitumor applications. Synthesis and evaluation of novel benzenesulfonamides, including structural analogs of 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide, have demonstrated promising in vitro antitumor activity. These studies highlight the potential of such compounds in the development of new cancer therapies (Fahim & Shalaby, 2019).

Exploration of Nonsteroidal Anti-inflammatory Drug Analogues

The structural analysis of sulfonamide and carbamoyl groups within certain benzenesulfonamides, including those related to 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide, has provided insights into their hydrogen bonding and potential therapeutic applications. These compounds, closely related to the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), demonstrate the versatility of sulfonamide compounds in medicinal chemistry (Siddiqui et al., 2008).

特性

IUPAC Name |

2,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO4S/c1-22-14-7-6-11(10-15(14)23-2)8-9-19-24(20,21)16-12(17)4-3-5-13(16)18/h3-7,10,19H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGIKFBXRSVMAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC=C2Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2751694.png)

![[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride](/img/structure/B2751696.png)

![[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2751697.png)

![3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2751702.png)

![[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone](/img/structure/B2751710.png)